N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride
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Overview
Description
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride is a complex organic compound that belongs to the class of benzothiazole derivatives.
Preparation Methods
The synthesis of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves multiple steps, including the formation of the benzothiazole ring and subsequent functionalization. Common synthetic routes include:
Diazo-coupling: This involves the reaction of 2-mercaptoaniline with acid chlorides to form the benzothiazole ring.
Knoevenagel condensation: This reaction involves the condensation of aldehydes with active methylene compounds in the presence of a base.
Biginelli reaction: A multicomponent reaction that forms dihydropyrimidinones, which can be further functionalized.
Industrial production methods often utilize microwave irradiation and one-pot multicomponent reactions to enhance yield and reduce reaction times .
Chemical Reactions Analysis
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzothiazole ring, often using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride has a wide range of scientific research applications, including:
Biology: Studied for its antimicrobial and anticancer properties.
Medicine: Potential therapeutic agent for treating infections and cancer.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride involves its interaction with specific molecular targets. In microbial cells, it inhibits enzymes involved in cell wall synthesis, leading to cell death . In cancer cells, it interferes with DNA replication and repair mechanisms, inducing apoptosis . The compound’s ability to form stable complexes with metal ions also plays a role in its biological activity .
Comparison with Similar Compounds
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-[2-(morpholin-4-yl)ethyl]-1H-pyrazole-3-carboxamide hydrochloride can be compared with other benzothiazole derivatives, such as:
N-(1,3-benzothiazol-2-yl)-arylamides: These compounds also exhibit antimicrobial and anticancer activities but differ in their specific molecular targets and potency.
N-(5-tert-Butyl-isoxazol-3-yl)-N′-{4-[7-(2-morpholin-4-yl-ethoxy)imidazo[2,1-b][1,3]benzothiazol-2-yl]phenyl}urea Dihydrochloride: This compound is a potent inhibitor of FMS-like tyrosine kinase-3 (FLT3) and is used in the treatment of acute myeloid leukemia.
N-(6-chlorobenzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)thiazol-2-amines: These compounds have shown antitumor activities against various cancer cell lines.
The uniqueness of this compound lies in its specific combination of functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Properties
IUPAC Name |
N-(5,6-dimethyl-1,3-benzothiazol-2-yl)-1-ethyl-N-(2-morpholin-4-ylethyl)pyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S.ClH/c1-4-25-6-5-17(23-25)20(27)26(8-7-24-9-11-28-12-10-24)21-22-18-13-15(2)16(3)14-19(18)29-21;/h5-6,13-14H,4,7-12H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJRZLLBEJAKHW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CC(=N1)C(=O)N(CCN2CCOCC2)C3=NC4=C(S3)C=C(C(=C4)C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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